molecular formula C7H5BrF3N B14015566 3-Amino-5-bromotrifluorotoluene

3-Amino-5-bromotrifluorotoluene

Cat. No.: B14015566
M. Wt: 240.02 g/mol
InChI Key: WITJOYKDRXXMCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-5-bromotrifluorotoluene can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-bromotrifluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 3-Amino-5-bromobenzotrifluoride
  • 3-Bromo-5-trifluoromethylaniline
  • 5-Amino-3-bromo-trifluoromethylbenzene

Comparison: 3-Amino-5-bromotrifluorotoluene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in drug synthesis .

Properties

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

IUPAC Name

3-bromo-2,4,6-trifluoro-5-methylaniline

InChI

InChI=1S/C7H5BrF3N/c1-2-4(9)3(8)6(11)7(12)5(2)10/h12H2,1H3

InChI Key

WITJOYKDRXXMCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1F)Br)F)N)F

Origin of Product

United States

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